3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that compounds with similar structures, such as imatinib, have been found to inhibit the activity of tyrosine kinases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been found to affect the tyrosine kinase pathway .
Pharmacokinetics
Similar compounds have been found to be structurally characterized only in the form of their piperazin-1-ium salt .
Result of Action
Similar compounds have been found to have therapeutic effects in treating diseases like leukemia .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with several biomolecules, including enzymes and proteins. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), a critical enzyme involved in acetylcholine hydrolysis. By inhibiting AChE, it increases acetylcholine levels, which is essential for cognitive function. The compound’s competitive inhibition suggests that it competes with acetylcholine for the active site of AChE .
Cellular Effects
Impact on Cell Function:Molecular Mechanism
Mechanism of Action: At the molecular level, this compound binds to the hinge region of AChE. It forms interactions that stabilize the enzyme-inhibitor complex, preventing acetylcholine degradation. Additionally, it may alter gene expression related to cholinergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the substituents through a series of reactions including alkylation, acylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral, antibacterial, or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia and related psychoses.
4-hydroxy-2-quinolones: Known for their diverse biological activities.
Uniqueness
3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMSHUPEADTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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